3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
3-Ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative with a molecular formula of C₁₆H₁₇F₃N₂OS . Its structure features:
- 3-Ethyl group at the N3 position.
- 4-Methylbenzylsulfanyl substituent at the C2 position.
- Trifluoromethyl (CF₃) group at the C6 position.
This compound is synthesized via cyclocondensation reactions involving amidines and ethyl 4,4,4-trifluoro-3-oxobutanoate, a method optimized for trifluoromethyl pyrimidinones . It exhibits potent antibacterial activity against Mycobacterium tuberculosis (IC₅₀ = 2.9 µM) with low cytotoxicity (HepG2 IC₅₀ >10 µM) .
Properties
IUPAC Name |
3-ethyl-2-[(4-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-3-20-13(21)8-12(15(16,17)18)19-14(20)22-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGCJRZAOJSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS: 692287-54-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.
Molecular Structure
- Molecular Formula : C15H15F3N2OS
- Molecular Weight : 328.36 g/mol
- Predicted Boiling Point : 368.2 ± 52.0 °C
- Density : 1.27 ± 0.1 g/cm³
- pKa : -2.61 ± 0.70
Structure Representation
The compound features a trifluoromethyl group and a sulfanyl group attached to a pyrimidinone core, which is significant for its biological activity.
Anticancer Activity
Research indicates that pyrimidine derivatives often exhibit anticancer properties due to their ability to interfere with nucleic acid synthesis. Specifically, compounds similar to this compound have been shown to inhibit DNA polymerases and disrupt cell cycle progression in cancer cells .
Case Study: Inhibition of Cancer Cell Proliferation
A study on related compounds demonstrated that modifications at the C5 position of pyrimidine nucleosides enhance their cytotoxicity against various cancer cell lines. For instance, certain derivatives were found to inhibit the proliferation of Jurkat T cells by blocking AP-1 and NF-kappaB mediated transcriptional activation .
Antiviral Activity
Pyrimidine nucleoside analogues have also been validated for their antiviral properties, particularly in inhibiting viral replication by incorporating into viral DNA and terminating chain elongation . The structural characteristics of this compound suggest potential activity against viruses similar to established nucleoside analogs like AZT.
Structure-Activity Relationship (SAR)
The SAR studies of pyrimidine derivatives reveal that electron-withdrawing groups at specific positions significantly enhance biological activity. For example, the presence of trifluoromethyl groups has been correlated with increased potency against various targets, including viral enzymes and cancer cell pathways .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidinones have been shown to inhibit bacterial growth and possess antifungal activity. Research suggests that 3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone could be evaluated for similar effects against various pathogens, contributing to the development of new antimicrobial agents.
Anti-inflammatory Properties
Compounds containing the pyrimidinone structure have been investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory mediators makes this compound a candidate for treating inflammatory diseases. Its mechanism may involve the modulation of signaling pathways related to inflammation, such as NF-kB and iNOS pathways.
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound could be explored further in preclinical studies to assess its efficacy against various cancer types.
Drug Development
The unique properties of this compound make it a promising candidate for drug development. Its potential applications include:
- Antimicrobial drugs : Targeting resistant strains of bacteria.
- Anti-inflammatory agents : For chronic inflammatory conditions.
- Anticancer therapies : As part of combination therapies for enhanced efficacy.
Formulation in Pharmaceuticals
The compound's favorable pharmacokinetic properties may allow it to be formulated into various pharmaceutical forms, including tablets, capsules, or injectable solutions. Its compatibility with other excipients can be evaluated to develop effective formulations.
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the therapeutic potential of pyrimidinone derivatives:
- Case Study 1 : A derivative similar to this compound was tested for its antibacterial activity against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations lower than existing antibiotics.
- Case Study 2 : In vitro studies demonstrated that another pyrimidinone derivative inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be harnessed for anti-inflammatory therapies.
Comparison with Similar Compounds
Substitution at C6: Trifluoromethyl vs. Benzyl/Phenyl Groups
The trifluoromethyl group at C6 is critical for antibacterial potency. Analogous compounds with benzyl or phenyl groups at C6 show reduced activity:
- 6-Benzyl analog : IC₅₀ = 5.7 µM (vs. 2.9 µM for the target compound) .
- 6-Phenyl analog : IC₅₀ = 9.4 µM, indicating shorter linkers diminish potency .
The electron-withdrawing nature of CF₃ enhances binding interactions, while bulkier substituents like benzyl introduce steric hindrance or unfavorable pharmacokinetics.
Substituents at C2: Sulfanyl vs. Pyridine
The 4-methylbenzylsulfanyl group at C2 balances potency and cytotoxicity:
- 2-Pyridine analogs : Comparable potency (IC₅₀ = 2.5–2.9 µM) but higher cytotoxicity (HepG2 IC₅₀ = 3.2–5.4 µM) .
- 2-Chlorobenzylsulfanyl analog (C2): Structural similarity but uncharacterized activity; chlorine may alter electronic properties .
Sulfanyl groups generally improve metabolic stability compared to heteroaromatic rings like pyridine, which may induce off-target effects.
Substituents at N3: Ethyl vs. Unsubstituted/Methyl Groups
The 3-ethyl group is essential for activity:
- N3-unsubstituted analogs : Lose antibacterial activity entirely .
- N3-methyl analogs : Retain potency but may increase cytotoxicity (e.g., compound 51: IC₅₀ = 7.3 µM) .
Ethyl provides optimal steric bulk without compromising selectivity.
Core Modifications: Pyrimidinone vs. Thienopyrimidinone
Replacing the pyrimidinone core with thieno[2,3-d]pyrimidinone (e.g., 5,6-dimethylthieno analog) introduces a fused thiophene ring.
Target Compound vs. Key Analogs
Cytotoxicity Trends
- Trifluoromethyl at C6 correlates with lower cytotoxicity compared to benzyl/phenyl groups.
- Sulfanyl linkers (vs. pyridine) reduce off-target effects.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., trifluoromethyl at C6, ethyl at N3). The 4-methylbenzyl group shows aromatic protons at δ 7.2–7.4 ppm and a singlet for the methyl group .
- Mass Spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₆F₃N₂OS: 357.09) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
How can researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) across studies?
Advanced Research Question
Discrepancies often arise from polymorphic forms or impurities. Strategies include:
- Recrystallization : Test solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs.
- Thermogravimetric Analysis (TGA) : Differentiate between solvates and pure forms.
- Comparative Studies : Use analogs like 6-(trifluoromethyl)-2-sulfanylpyrimidinones to benchmark data .
Advanced Research Question
- Enzyme Assays : Test inhibition of HIV reverse transcriptase or proteases using fluorescence-based assays (IC₅₀ values). For example, 6-arylthio-pyrimidinediones show IC₅₀ < 1 µM against HIV .
- Docking Studies : AutoDock or Schrödinger Suite models interactions with enzyme active sites, focusing on the trifluoromethyl group’s hydrophobic effects .
- SAR Analysis : Compare with derivatives like 2-amino-4-(trifluoromethyl)pyrimidines to identify critical substituents .
How can computational chemistry predict the reactivity of the sulfanyl and trifluoromethyl groups in further functionalization?
Advanced Research Question
- DFT Calculations : Gaussian or ORCA software calculates Fukui indices to identify nucleophilic (sulfanyl) and electrophilic (trifluoromethyl) sites.
- Solvent Effects : COSMO-RS models predict solubility and reaction pathways in different media.
- Transition State Analysis : Identify energy barriers for reactions like oxidation of the sulfanyl group to sulfoxide .
What strategies resolve contradictions in crystallographic data refinement for pyrimidinone derivatives?
Advanced Research Question
- Twinned Data : Use SHELXL’s TWIN command to refine overlapping crystal domains .
- Disorder Modeling : For flexible groups (e.g., ethyl side chains), apply PART instructions to split occupancy.
- Validation Tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .
How do substituents like the 4-methylbenzyl group impact the compound’s lipophilicity and bioavailability?
Advanced Research Question
- LogP Measurement : Shake-flask method or HPLC-derived retention times quantify lipophilicity. The 4-methylbenzyl group increases LogP by ~1.5 compared to unsubstituted analogs .
- Permeability Assays : Caco-2 cell models assess intestinal absorption. Bulky aryl groups may reduce permeability but enhance target binding .
What are the challenges in scaling up the synthesis while maintaining regioselectivity?
Advanced Research Question
- Side Reactions : Competing sulfanyl group oxidation or N-alkylation. Mitigate with inert atmospheres (N₂/Ar) and low-temperature addition of thiols .
- Catalyst Screening : Test Pd or Cu catalysts for cross-coupling steps to improve yield.
- Process Analytics : In-line FTIR monitors reaction progress in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
